Distinct Regiochemistry Enables Critical SGLT2 Inhibitor Intermediate Role
The 5-bromo-2-methyl substitution pattern of 5-bromo-2-methylisonicotinic acid (CAS 1060810-16-3) uniquely positions it as a key intermediate in the synthesis of specific SGLT2 inhibitors, a class of drugs for type 2 diabetes . In contrast, the regioisomer 5-bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2), despite having the same molecular formula (C₇H₆BrNO₂) and molecular weight (216.03 g/mol), is not documented as an intermediate for this specific drug class, highlighting the functional specificity dictated by the position of the carboxylic acid group [1].
| Evidence Dimension | Documented Application as Synthetic Intermediate |
|---|---|
| Target Compound Data | Reported as a key intermediate for SGLT2 inhibitor synthesis. |
| Comparator Or Baseline | 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2), molecular formula C₇H₆BrNO₂, molecular weight 216.03 g/mol. |
| Quantified Difference | Specific vs. No reported role in SGLT2 inhibitor synthesis. |
| Conditions | Based on patent and vendor literature review. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for projects involving established synthetic routes to SGLT2 inhibitors.
- [1] American Elements. (2022). 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2). Product Information. Retrieved from https://www.americanelements.com/ View Source
